BenchChemオンラインストアへようこそ!

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

LRRK2 kinase inhibition Parkinson's disease Benzothiazole SAR

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 940368-20-7) is a synthetic small molecule belonging to the benzothiazole–benzamide class, characterized by a 4,5-dimethyl substitution on the benzothiazole core and a 4-methylbenzamide moiety. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, with benzothiazole–benzamide derivatives having been patented as LRRK2 inhibitors for neurodegenerative disease applications.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 940368-20-7
Cat. No. B3015738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
CAS940368-20-7
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
InChIInChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20)
InChIKeyKOCOQMMWAISQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 940368-20-7): Chemical Identity and Procurement Context


N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 940368-20-7) is a synthetic small molecule belonging to the benzothiazole–benzamide class, characterized by a 4,5-dimethyl substitution on the benzothiazole core and a 4-methylbenzamide moiety . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, with benzothiazole–benzamide derivatives having been patented as LRRK2 inhibitors for neurodegenerative disease applications [1]. The compound has a molecular formula of C₁₇H₁₆N₂OS and a molecular weight of 296.39 g/mol, and is commercially available from multiple suppliers at purities ≥95% for research use .

Why Generic Substitution of N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide Is Insufficient Without Direct Comparative Data


Benzothiazole–benzamide derivatives are not interchangeable, as even minor substituent changes on the benzothiazole core (e.g., position and nature of methyl groups, presence of methoxy, trifluoromethyl, or halogen substituents) profoundly alter LRRK2 inhibitory potency, isoform selectivity, and downstream functional effects such as Wnt/β-catenin pathway modulation and promotion of oligodendrocytic differentiation [1][2]. The patent literature explicitly demonstrates that within a single structural series, IC₅₀ values against wild-type LRRK2 and the G2019S mutant can vary by more than 20-fold depending on the benzothiazole substitution pattern [1]. Consequently, generic selection of an in-class benzothiazole–benzamide without specific quantitative comparison to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide risks procurement of a compound with significantly different target engagement and biological profile. Importantly, at the time of this analysis, no published head-to-head studies directly compare this compound against close structural analogs; the evidence below is therefore drawn from the best available comparator data and class-level inference, with limitations explicitly noted.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide


Benzothiazole Core Dimethyl Substitution Pattern: Structural Differentiation from Mono-Substituted and Unsubstituted Analogs in the LRRK2 Patent Series

Within the LRRK2 inhibitor patent series (US 2021/0323936), the 4,5-dimethyl substitution pattern on the benzothiazole core represents a distinct chemical space not covered by the exemplified compounds, which predominantly feature 6-position mono-substitution (methoxy, trifluoromethyl, methyl, chloro, fluoro, ethoxy, bromo, propoxy, isopropyl) or an unsubstituted benzothiazole [1]. The patent's Table 1 shows that N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide (Compound 6, the closest exemplar with any methyl substitution) achieves LRRK2 IC₅₀ = 0.190 μM and LRRK2 G2019S IC₅₀ = 0.426 μM, while the unsubstituted parent (Compound 1) shows LRRK2 IC₅₀ = 0.696 μM and LRRK2 G2019S IC₅₀ = 0.360 μM [1]. The 4,5-dimethyl analog with a 4-methylbenzamide moiety (CAS 940368-20-7) introduces a distinct steric and electronic environment at the benzothiazole 4- and 5-positions that is absent in all exemplified series members, and this substitution pattern has not been evaluated in the reported LRRK2 assay system [1].

LRRK2 kinase inhibition Parkinson's disease Benzothiazole SAR

Benzothiazole vs. Thiazole Core Differentiation: Impact on Molecular Properties and Predicted Drug-Likeness

The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (MW 296.39 g/mol, C₁₇H₁₆N₂OS) is structurally distinct from its thiazole analog N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide (MW 246.33 g/mol, C₁₃H₁₄N₂OS, CAS 550352-29-9, PubChem CID 1088977) [2]. The benzothiazole core introduces a fused benzene ring that increases molecular weight by 50.06 g/mol, adds 4 carbon atoms, and substantially alters calculated lipophilicity (XLogP3 for the thiazole analog = 3.3) [2] compared to the predicted value for the benzothiazole derivative. In the benzothiazole LRRK2 inhibitor paper (J. Med. Chem. 2020), QikProp-calculated blood-brain barrier partition coefficients (QPlogBB) for the benzothiazole series ranged from approximately −0.5 to −0.1, and all compounds fell within adequate CNS drug-like intervals [1][3]. The benzothiazole scaffold confers greater aromatic surface area for potential π-stacking interactions with kinase active sites, a feature absent in the simpler thiazole core [1].

Physicochemical property comparison Drug-likeness Blood-brain barrier penetration

4-Methylbenzamide Side Chain Differentiation from 4-Morpholinobenzamide in the LRRK2 Inhibitor Series

The target compound carries a 4-methylbenzamide moiety (p-toluamide), whereas all 10 compounds explicitly disclosed in the CSIC LRRK2 patent (US 2021/0323936) and the 14 compounds reported in the J. Med. Chem. 2020 paper feature a 4-morpholinobenzamide side chain [1][2]. This substitution replaces a morpholine ring (hydrogen bond acceptor, tertiary amine) with a methyl group (hydrophobic, no H-bond acceptor), which significantly alters the hydrogen-bonding capacity and electronic character of the amide portion. In the patent series, N-(6-methoxybenzothiazole-2-yl)-4-morpholinobenzamide (Compound 2) achieves LRRK2 IC₅₀ = 0.368 μM and G2019S IC₅₀ = 0.108 μM, while N-(6-trifluoromethylbenzothiazole-2-yl)-4-morpholinobenzamide (Compound 3) shows LRRK2 IC₅₀ = 1.060 μM, demonstrating that side chain identity interacts with benzothiazole substitution to determine overall potency [1]. The 4-methylbenzamide variant represents exploration of a more lipophilic, simplified amide pharmacophore that has not been characterized in the published LRRK2 SAR landscape [1][2].

Kinase inhibitor SAR Amide side chain LRRK2 selectivity

Recommended Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide Based on Available Evidence


Exploratory LRRK2 Kinase SAR Studies Targeting Untested Benzothiazole Dimethyl Substitution Space

Based on the structural differentiation from all exemplified compounds in the CSIC LRRK2 patent series (US 2021/0323936), which exclusively feature 6-position mono-substitution or unsubstituted benzothiazole cores with morpholinobenzamide side chains, this compound is suited for researchers seeking to probe the 4,5-dimethyl substitution pattern on the benzothiazole core in combination with a simplified 4-methylbenzamide pharmacophore [1]. The distinct substitution topology may reveal novel interactions with the LRRK2 ATP-binding pocket that are inaccessible to the published 6-substituted series [1].

Blood-Brain Barrier Penetration Assessment and CNS Drug-Likeness Profiling

Given that benzothiazole-based LRRK2 inhibitors from the J. Med. Chem. 2020 series demonstrate calculated QPlogBB values within CNS-adequate ranges (−0.5 to −0.1) and favorable hydrogen-bond donor/acceptor profiles [2][3], the target compound—with a benzothiazole core and simplified 4-methylbenzamide side chain—represents a candidate for comparative CNS penetration studies. Its distinct lipophilicity profile (predicted higher logP due to the methyl-for-morpholine replacement) makes it valuable for assessing how side chain polarity modulates brain exposure within the benzothiazole-benzamide class [2].

Differential Kinase Selectivity Profiling Against the Published Benzothiazole-Morpholinobenzamide Series

The replacement of the morpholine ring with a methyl group eliminates a key hydrogen-bond acceptor that may contribute to off-target kinase interactions in the morpholinobenzamide series. The target compound can therefore serve as a tool to determine whether morpholine-dependent polypharmacology is separable from LRRK2 on-target activity [1][2]. Procurement for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would generate the comparative selectivity data currently absent from the literature.

Synthetic Intermediate and Scaffold Diversification Platform

The 4,5-dimethylbenzothiazole-2-amine precursor (CAS 346465-91-6) and the final 4-methylbenzamide compound (CAS 940368-20-7) are commercially available at ≥95% purity . This scaffold offers a versatile platform for further derivatization at the amide position or on the benzothiazole ring, enabling library synthesis for screening against benzothiazole-relevant targets including LRRK2, GSK-3β, and MAO-B, for which benzothiazole derivatives have demonstrated activity [1][3].

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.